molecular formula C12H22O2 B1239009 10-Dodecenoic acid

10-Dodecenoic acid

Cat. No. B1239009
M. Wt: 198.3 g/mol
InChI Key: AZCVFLMXESYPIR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-dodecenoic acid is a dodecenoic acid having its double bond at position 10.

Scientific Research Applications

1. Thermal Energy Storage

10-Dodecenoic acid, also known as lauric acid, has been examined for its potential in latent heat energy storage, particularly in solar thermal applications. Its melting transition, particularly with regard to purity levels, is a key focus in this area of research (Desgrosseilliers et al., 2013).

2. Lipid Peroxidation Products

The formation of 4-hydroxy-2E-nonenal (4-HNE) from lipid peroxidation, where 10-dodecenoic acid plays a role, has been a subject of study. This research explores the pathways leading to the formation of products like 9-hydroperoxy-12-oxo-10E-dodecenoic acid, which are significant in understanding oxidative stress and cell damage (Schneider et al., 2001).

3. Antifungal Properties

Research has identified antifungal substances related to 10-dodecenoic acid derivatives. For example, compounds like 3-hydroxy-5-cis-dodecenoic acid from Lactobacillus plantarum show antifungal activity against molds and yeasts, indicating its potential in developing new antifungal agents (Sjögren et al., 2003).

4. Polymer Precursors

10-Dodecenoic acid derivatives are being explored in the synthesis of sustainable polymer precursors. Processes like hydroesterification of methyl 10-undecenoate in thermomorphic multicomponent solvent systems have shown promising results in producing materials like Nylon 6,12 (Gaide et al., 2016).

5. Signal Molecules in Bacterial Communication

Cis-2-dodecenoic acid, related to 10-dodecenoic acid, acts as a signal in Burkholderia cenocepacia. It influences the control of factors contributing to the virulence of this pathogen, which is critical in understanding bacterial communication and pathogenicity (Ryan et al., 2009).

properties

Product Name

10-Dodecenoic acid

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(E)-dodec-10-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2+

InChI Key

AZCVFLMXESYPIR-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCCCCCCCC(=O)O

SMILES

CC=CCCCCCCCCC(=O)O

Canonical SMILES

CC=CCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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